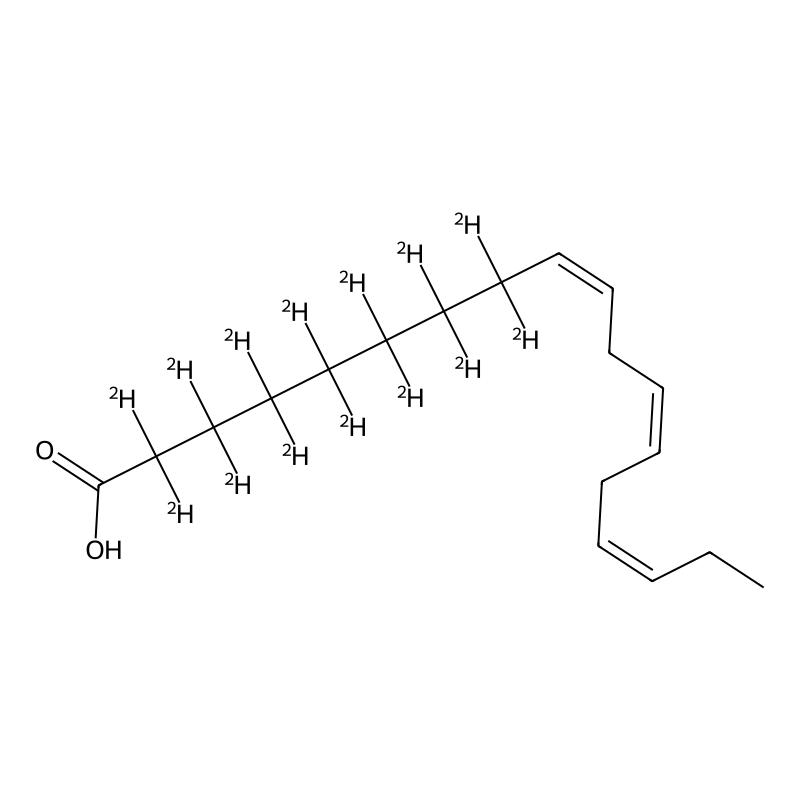

alpha-Linolenic Acid-d14

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

What is alpha-Linolenic Acid-d14 (ALA-d14)?

Alpha-Linolenic Acid-d14 (ALA-d14) is a scientific research tool. It is a modified version of alpha-Linolenic Acid (ALA), an essential fatty acid found in plant sources like flaxseed and leafy green vegetables []. ALA-d14 differs from regular ALA by having fourteen of its hydrogen atoms replaced with deuterium atoms, a stable isotope of hydrogen [].

Function of ALA-d14 in Research

ALA-d14 is primarily used as an internal standard in scientific studies that measure ALA levels. Internal standards are compounds with similar properties to the target molecule (ALA) but with a slight modification that allows them to be distinguished by analytical techniques []. This distinction is crucial because it enables researchers to account for variations during sample preparation and instrument analysis. By comparing the signal of the target molecule (ALA) to the signal of the internal standard (ALA-d14), scientists can obtain a more accurate quantification of ALA in their samples [].

Applications of ALA-d14 in Research

ALA-d14 is valuable for various research applications that involve measuring ALA. Here are some examples:

- Nutritional studies: Researchers can use ALA-d14 to assess ALA absorption, metabolism, and excretion in response to dietary intake [].

- Biomarker discovery: Studies investigating the potential of ALA as a biomarker for health outcomes can utilize ALA-d14 to accurately measure ALA levels in biological samples [].

- Metabolic studies: Scientists can employ ALA-d14 to trace the pathway of ALA through the body and understand its role in various metabolic processes [].

Alpha-Linolenic Acid-d14 is a deuterated form of alpha-linolenic acid, which is an essential polyunsaturated fatty acid belonging to the omega-3 family. It has the chemical formula C18H30O2 and is characterized by an 18-carbon chain with three cis double bonds located at the third, sixth, and ninth carbons from the methyl end of the fatty acid chain. This compound plays a crucial role in human nutrition as it cannot be synthesized by the body and must be obtained through dietary sources such as flaxseed oil, chia seeds, and walnuts .

The deuterated version, alpha-linolenic acid-d14, contains deuterium atoms that replace certain hydrogen atoms in the molecule. This modification is significant for research purposes, particularly in metabolic studies and tracer experiments, as it allows for the tracking of metabolic pathways and interactions within biological systems .

Alpha-Linolenic Acid-d14 exhibits several biological activities that are important for human health:

- Anti-inflammatory Properties: As an omega-3 fatty acid, alpha-linolenic acid-d14 has been shown to reduce inflammation in various studies, contributing to cardiovascular health.

- Cardiovascular Benefits: Regular intake of alpha-linolenic acid can help lower blood pressure and improve lipid profiles by reducing triglycerides and increasing high-density lipoprotein cholesterol levels.

- Neuroprotective Effects: Research indicates that omega-3 fatty acids may play a role in brain health by supporting cognitive function and potentially reducing the risk of neurodegenerative diseases .

Alpha-Linolenic Acid-d14 can be synthesized through several methods:

- Natural Extraction: It can be isolated from natural sources such as flaxseed oil or chia seeds. The extraction process typically involves cold pressing or solvent extraction techniques.

- Chemical Synthesis: The compound can also be synthesized chemically using methods such as:

Alpha-Linolenic Acid-d14 has various applications in different fields:

- Nutritional Research: It is used as a tracer in metabolic studies to understand fatty acid metabolism in humans.

- Pharmaceuticals: The compound may be investigated for its potential therapeutic effects on cardiovascular diseases and inflammatory conditions.

- Food Industry: It serves as a quality control standard for testing omega-3 content in food products due to its unique isotopic signature .

Several compounds share structural similarities with alpha-linolenic acid-d14. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Linoleic Acid | C18H32O2 | An omega-6 fatty acid with two double bonds |

| Gamma-Linolenic Acid | C18H30O2 | An omega-6 fatty acid with three double bonds |

| Eicosapentaenoic Acid | C20H30O2 | A longer-chain omega-3 fatty acid |

| Docosahexaenoic Acid | C22H32O2 | A longer-chain omega-3 fatty acid crucial for brain health |

Alpha-linolenic acid-d14 is unique due to its deuterated structure, which allows for precise tracking in metabolic studies. Its role as a precursor to longer-chain omega-3 fatty acids distinguishes it from other similar compounds that may not possess this property .